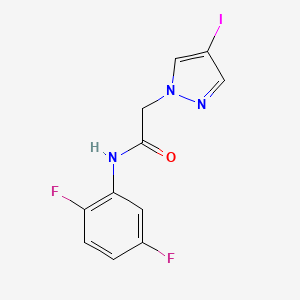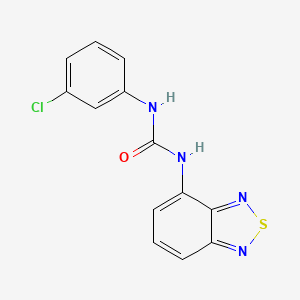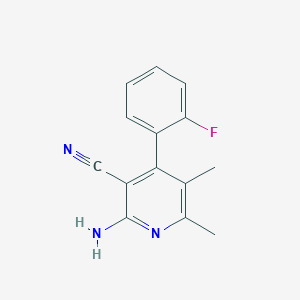![molecular formula C15H10FN5O4 B11068221 2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11068221.png)
2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group, and subsequent formation of the ethenyl linkage. The final steps often involve nitration and hydroxylation to introduce the nitro and hydroxy groups, respectively. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the development of new pharmaceuticals.
Medicine
The compound or its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research may focus on their efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for diverse chemical interactions, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE
- 2-{(E)-2-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE
Uniqueness
The uniqueness of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE lies in its specific functional groups and their arrangement. The presence of the fluorophenyl group can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H10FN5O4 |
|---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
2-[(E)-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H10FN5O4/c16-10-4-1-8(2-5-10)12-9(7-17-20-12)3-6-11-18-14(22)13(21(24)25)15(23)19-11/h1-7H,(H,17,20)(H2,18,19,22,23)/b6-3+ |
InChI Key |
PKOGYYHXMNPAIS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester](/img/structure/B11068139.png)
![[4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B11068143.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068146.png)
![Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate](/img/structure/B11068158.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068167.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(1R,2R)-2-phenylcyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11068168.png)
![5-cyclohexyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11068175.png)

![2-benzyl-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11068195.png)

![2-[(1-adamantylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B11068212.png)
![N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11068214.png)
![methyl {1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B11068216.png)
